2-(Hydroxymethyl)-6-methylisonicotinonitrile
CAS No.: 108129-25-5
Cat. No.: VC20756743
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108129-25-5 |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3 |
| Standard InChI Key | PBTBKEWEKAICOK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=N1)CO)C#N |
| Canonical SMILES | CC1=CC(=CC(=N1)CO)C#N |
Introduction
2-(Hydroxymethyl)-6-methylisonicotinonitrile is an organic compound with the CAS number 108129-25-5. It belongs to the class of isonicotinonitriles, which are derivatives of pyridine. This compound is characterized by the presence of a hydroxymethyl group at the second position and a methyl group at the sixth position on the pyridine ring, along with a cyano group at the fourth position.
Synthesis Methods
The synthesis of 2-(Hydroxymethyl)-6-methylisonicotinonitrile typically involves the modification of existing isonicotinonitrile derivatives. One potential method could involve the hydroxymethylation of 6-methylisonicotinonitrile, although specific detailed synthesis protocols are not widely documented.
Biological Activity and Applications
While specific biological activities of 2-(Hydroxymethyl)-6-methylisonicotinonitrile are not extensively documented, compounds within the isonicotinonitrile class have shown potential in various biological applications:
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Antimicrobial Activity: Similar compounds have demonstrated effectiveness against bacterial strains.
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Anti-inflammatory Effects: Derivatives of isonicotinonitriles have been explored for their ability to modulate inflammatory responses.
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Anticancer Effects: Some isonicotinonitriles have shown cytotoxic activity against cancer cell lines.
Research Findings and Future Directions
Given the limited direct research on 2-(Hydroxymethyl)-6-methylisonicotinonitrile, future studies should focus on exploring its biological activities and potential applications in medicine and materials science. The compound's unique structural features, including the hydroxymethyl group, could provide insights into its interactions with biological targets.
| Potential Application | Description |
|---|---|
| Antimicrobial Agent | Potential efficacy against bacterial strains. |
| Anti-inflammatory Agent | Possible modulation of inflammatory responses. |
| Anticancer Agent | Potential cytotoxic activity against cancer cells. |
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